molecular formula C11H9NO2S B1414851 N-(4-hydroxyphenyl)thiophene-3-carboxamide CAS No. 1042593-15-6

N-(4-hydroxyphenyl)thiophene-3-carboxamide

Cat. No. B1414851
M. Wt: 219.26 g/mol
InChI Key: IKAKSUABEFMICS-UHFFFAOYSA-N
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Description

“N-(4-hydroxyphenyl)thiophene-3-carboxamide” is a chemical compound with the molecular formula C11H9NO2S . It has a molecular weight of 219.26 . The IUPAC name for this compound is N-(4-hydroxyphenyl)-3-thiophenecarboxamide .


Molecular Structure Analysis

The InChI code for “N-(4-hydroxyphenyl)thiophene-3-carboxamide” is 1S/C11H9NO2S/c13-10-3-1-9(2-4-10)12-11(14)8-5-6-15-7-8/h1-7,13H,(H,12,14) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-(4-hydroxyphenyl)thiophene-3-carboxamide” is a compound with a molecular weight of 219.26 . It is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Thiophene and its derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

  • Scientific Field: Medicinal Chemistry

    • Application Summary : Thiophene derivatives are used to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules .
    • Methods of Application : The synthesis of thiophene derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
    • Results or Outcomes : Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Scientific Field: Industrial Chemistry and Material Science

    • Application Summary : Thiophene derivatives are utilized as corrosion inhibitors .
    • Results or Outcomes : The use of thiophene derivatives as corrosion inhibitors can help to protect materials from degradation .
  • Scientific Field: Organic Electronics

    • Application Summary : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
    • Results or Outcomes : The incorporation of thiophene derivatives into electronic devices can improve their performance .

Future Directions

While specific future directions for “N-(4-hydroxyphenyl)thiophene-3-carboxamide” were not found in the search results, thiophene derivatives are a topic of ongoing research due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

N-(4-hydroxyphenyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-10-3-1-9(2-4-10)12-11(14)8-5-6-15-7-8/h1-7,13H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAKSUABEFMICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxyphenyl)thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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